Succinimide, thio-

Übersicht

Beschreibung

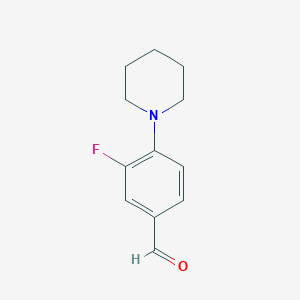

“Succinimide, thio-” is a compound that is related to succinimide, a cyclic imide . Succinimides are key structural units in many important compounds such as anticonvulsant and antiepileptic drugs . The sulfur analogues of succinimide, including “Succinimide, thio-”, have been investigated for their tautomerism .

Synthesis Analysis

The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl 5 -silica gel as Lewis acid under microwave irradiation .Molecular Structure Analysis

The molecular structure of “Succinimide, thio-” and its analogues have been investigated at the density functional theory (DFT)/M06-2X level in aqueous medium, implementing polarizable continuum model (PCM) . Tautomerism observed in these compounds are mainly keto-enol, thio-thiol and amine-imine .Chemical Reactions Analysis

The chemical reactions of “Succinimide, thio-” involve tautomerism, which is a rearrangement reaction that occurs through the formal migration of a proton and the consecutive switching of a single bond and its adjacent double bond . The most well-known tautomerization processes are keto-enol, amine-imine, thio-thiol, etc .Physical And Chemical Properties Analysis

Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Wissenschaftliche Forschungsanwendungen

Biological Activities and Therapeutic Applications

Thio-succinimide derivatives have been widely recognized for their therapeutic relevance in pharmacology. They exhibit a range of biological activities, including serving as anticonvulsants, anti-inflammatory agents, antitumor, and antimicrobial agents. They also function as 5-HT receptor ligands and enzyme inhibitors. Their diverse medicinal properties are attributed to their heterocyclic structure and have been the focus of extensive research in medicinal chemistry. Structure-Activity Relationship (SAR) analysis has played a crucial role in understanding and developing these derivatives for specific pharmacological targets (Zhao et al., 2020).

Potential in Treating Neurodegenerative Disorders and Cancer

Specific derivatives of succinimide have shown promise in the treatment of Alzheimer’s disease, cancer, diabetes mellitus, and parasitic worms. These compounds demonstrate significant inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disorders. Moreover, certain succinimide derivatives exhibit notable cytotoxicity against various cancer cell lines, showcasing their potential in cancer therapy (Ahmad et al., 2019).

Catalytic Applications in Organic Reactions

Succinimide-based reagents have been used to catalyze important organic reactions, including protection and multicomponent ones. Their mild reaction conditions, easy work-up procedure, high yields, and the stability and reusability of the catalysts are significant advantages. These properties make succinimide derivatives valuable tools in synthetic organic chemistry (Abedini et al., 2022).

Antioxidant and Anticholinesterase Potentials

Succinimide derivatives have also been studied for their antioxidant and anticholinesterase activities. They exhibit inhibitory activities against enzymes related to cholinergic function and demonstrate antioxidant potentialsagainst various free radicals. These properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of enzymes such as AChE and BChE and their antioxidant activities have been a focus of several studies, indicating their potential therapeutic applications (Ahmad et al., 2020).

Synthesis and Application in Drug Development

The efficient synthesis of succinimide derivatives, particularly through methods like palladium-catalyzed aminocarbonylation of alkynes, has facilitated their application in drug development. This synthesis method has been employed to create a variety of succinimide compounds, including some with significant photochromic properties, which are crucial for developing new pharmaceuticals (Liu et al., 2015).

Role in Alzheimer's Disease Management

Research on ketoesters derivatives of succinimides has shown outstanding anticholinesterase and antioxidant potentials, suggesting a possible role in managing Alzheimer's disease. These derivatives have been synthesized through organocatalytic Michael additions and have shown significant inhibitory activities against enzymes relevant to Alzheimer's pathology (Sadiq et al., 2015).

Enhancement of Bioconjugation Techniques

Succinimide derivatives have been instrumental in enhancing bioconjugation techniques, particularly in creating stable cysteine thiol labeling reagents. These derivatives offer stability against hydrolysis and thiol exchange, making them valuable in fields requiring robust thiol functionalization (Maruani et al., 2015).

Safety And Hazards

“Succinimide, thio-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Research is ongoing to improve the stability of maleimide–thiol conjugates, which are popular in both bioconjugation and materials chemistry . A new strategy to overcome retro-Michael exchange processes of maleimide–thiol conjugates by stabilization of the thiosuccinimide via a transcyclization reaction is being explored .

Eigenschaften

IUPAC Name |

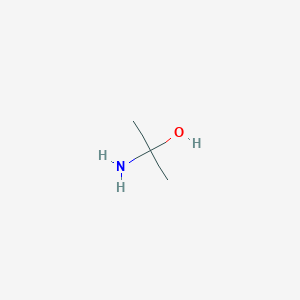

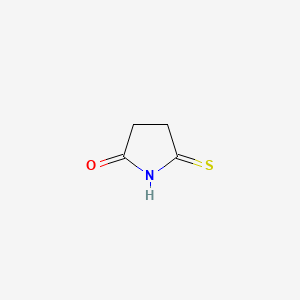

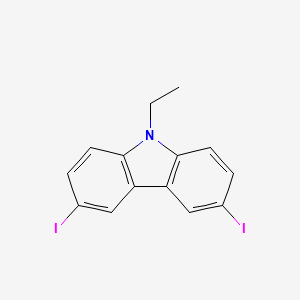

5-sulfanylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQDJDVDXAAXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194484 | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimide, thio- | |

CAS RN |

4166-00-1 | |

| Record name | 5-Thioxo-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Chloro-phenyl)-ethyl]-guanidine](/img/structure/B1621687.png)